3-[5-(2-Carboxyethylsulfonyl)naphthalen-1-yl]sulfonylpropanoic acid
Overview
Description
3-[5-(2-Carboxyethylsulfonyl)naphthalen-1-yl]sulfonylpropanoic acid is a complex organic compound characterized by the presence of sulfonyl and carboxyethylsulfonyl groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Carboxyethylsulfonyl)naphthalen-1-yl]sulfonylpropanoic acid typically involves multi-step organic reactions. One common approach is the sulfonation of naphthalene derivatives followed by carboxylation. The reaction conditions often require the use of strong acids such as sulfuric acid and catalysts to facilitate the sulfonation process. The carboxylation step may involve the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and carboxylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-Carboxyethylsulfonyl)naphthalen-1-yl]sulfonylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfonamides.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonamides.
Substitution: Formation of halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
3-[5-(2-Carboxyethylsulfonyl)naphthalen-1-yl]sulfonylpropanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[5-(2-Carboxyethylsulfonyl)naphthalen-1-yl]sulfonylpropanoic acid involves its interaction with specific molecular targets. The sulfonyl and carboxyethylsulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The naphthalene ring structure allows for π-π interactions with aromatic amino acids, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-sulfonic acid: Shares the naphthalene ring and sulfonic acid group but lacks the carboxyethylsulfonyl group.
Naphthalene-2-sulfonic acid: Similar to naphthalene-1-sulfonic acid but with the sulfonic acid group at a different position.
Naphthalene-1,5-disulfonic acid: Contains two sulfonic acid groups on the naphthalene ring.
Uniqueness
3-[5-(2-Carboxyethylsulfonyl)naphthalen-1-yl]sulfonylpropanoic acid is unique due to the presence of both sulfonyl and carboxyethylsulfonyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.
Properties
IUPAC Name |
3-[5-(2-carboxyethylsulfonyl)naphthalen-1-yl]sulfonylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O8S2/c17-15(18)7-9-25(21,22)13-5-1-3-11-12(13)4-2-6-14(11)26(23,24)10-8-16(19)20/h1-6H,7-10H2,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HODXQACHMRPVGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)CCC(=O)O)C(=C1)S(=O)(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.